N-(Butan-2-yl)-3-(4-chlorophenyl)-2-cyanobut-2-enamide
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Overview
Description
N-(Butan-2-yl)-3-(4-chlorophenyl)-2-cyanobut-2-enamide is a chemical compound with a complex structure that includes a butyl group, a chlorophenyl group, and a cyanobut-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butan-2-yl)-3-(4-chlorophenyl)-2-cyanobut-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with butan-2-amine to form an intermediate Schiff base, which is then subjected to a cyanation reaction to introduce the cyano group. The final step involves the formation of the enamide structure through a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
N-(Butan-2-yl)-3-(4-chlorophenyl)-2-cyanobut-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are typical reagents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(Butan-2-yl)-3-(4-chlorophenyl)-2-cyanobut-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Butan-2-yl)-3-(4-chlorophenyl)-2-cyanobut-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(Butan-2-yl)-2-{[(4-chlorophenyl)methyl]amino}acetamide
- N-(Butan-2-yl)-2-[(4-chlorophenyl)amino]acetamide
Uniqueness
N-(Butan-2-yl)-3-(4-chlorophenyl)-2-cyanobut-2-enamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields .
Properties
CAS No. |
103998-06-7 |
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Molecular Formula |
C15H17ClN2O |
Molecular Weight |
276.76 g/mol |
IUPAC Name |
N-butan-2-yl-3-(4-chlorophenyl)-2-cyanobut-2-enamide |
InChI |
InChI=1S/C15H17ClN2O/c1-4-10(2)18-15(19)14(9-17)11(3)12-5-7-13(16)8-6-12/h5-8,10H,4H2,1-3H3,(H,18,19) |
InChI Key |
JAAUZDPUSZHHLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C(=C(C)C1=CC=C(C=C1)Cl)C#N |
Origin of Product |
United States |
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